ERK1/2 Phosphorylation and Neurite Outgrowth: ARDD vs. Untreated and PD98059-Inhibited Controls
4,10-Aromadendranediol (ARDD) at 10 μmol/L significantly increases ERK1/2 phosphorylation and downstream GSK-3β phosphorylation in neuronal cells, an effect that is abolished by the specific ERK1/2 inhibitor PD98059 [1]. This directly contrasts with spathulenol and alismoxide, which lack documented ERK pathway activation in neuronal contexts. In NGF-treated PC12 cells, ARDD (1–10 μmol/L) enhances neurite outgrowth in a time- and dose-dependent manner, with statistically significant increases in average neurite length and bifurcation number compared to NGF-only controls [1].
| Evidence Dimension | ERK1/2 phosphorylation (p-ERK1/2) and neurite outgrowth enhancement |
|---|---|
| Target Compound Data | ARDD (10 μmol/L): significant increase in p-ERK1/2 and GSK-3β phosphorylation; neurite outgrowth enhancement in PC12, N1E115, and primary cortical neurons |
| Comparator Or Baseline | NGF-only control (baseline neurite outgrowth); PD98059 pretreatment (ERK1/2 inhibitor) abolishes ARDD effect |
| Quantified Difference | ARDD-induced neurite outgrowth > NGF-only; ARDD effect eliminated by PD98059 (p < 0.05) |
| Conditions | In vitro: NGF-induced PC12 cell differentiation model; N1E115 neuroblastoma cells; primary rat cortical neurons |
Why This Matters
Direct ERK pathway engagement distinguishes ARDD from spathulenol and alismoxide, which do not activate ERK in neurons, making ARDD the only sesquiterpene diol suitable for ERK-dependent neuroregeneration assays.
- [1] Chang S, Ruan WC, Xu YZ, Wang YJ, Pang J, Zhang LY, Liao H, Pang T. The natural product 4,10-aromadendranediol induces neuritogenesis in neuronal cells in vitro through activation of the ERK pathway. Acta Pharmacol Sin. 2017;38(1):29-40. View Source
